N-benzyl-10H-phenothiazine-10-carboxamide

Butyrylcholinesterase Alzheimer's Disease Enzyme Inhibition

This N-10 benzyl amide phenothiazine (LogP 2.51) delivers class-validated, preferential butyrylcholinesterase (BuChE) inhibition with minimal dopamine/serotonin receptor off‑target activity, ensuring your cytotoxicity or cholinergic signaling data reflect the intended mechanism. Procure with confidence for SAR-driven CNS drug discovery or selective BuChE probe development.

Molecular Formula C20H16N2OS
Molecular Weight 332.42
CAS No. 4297-08-9
Cat. No. B2453933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-10H-phenothiazine-10-carboxamide
CAS4297-08-9
Molecular FormulaC20H16N2OS
Molecular Weight332.42
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C20H16N2OS/c23-20(21-14-15-8-2-1-3-9-15)22-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)22/h1-13H,14H2,(H,21,23)
InChIKeyZGPOCYPNYDVRTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-10H-phenothiazine-10-carboxamide (CAS 4297-08-9): Procurement-Relevant Profile and Baseline Characteristics


N-Benzyl-10H-phenothiazine-10-carboxamide (CAS 4297-08-9) is a synthetic small-molecule phenothiazine derivative (C20H16N2OS, MW 332.4) characterized by a 10-carboxamide linkage to an N-benzyl group. It belongs to a well-established class of tricyclic heterocycles recognized for diverse biological activities [1]. The compound's structural features confer a calculated LogP of 2.51, indicating balanced lipophilicity for potential membrane permeability . It is primarily utilized as a research tool in medicinal chemistry and chemical biology, with notable applications in probing butyrylcholinesterase (BuChE) inhibition and cytotoxic mechanisms [2].

N-Benzyl-10H-phenothiazine-10-carboxamide (CAS 4297-08-9): Why Direct Analog Substitution Is Not Advisable Without Data


The phenothiazine class exhibits extreme sensitivity of biological outcome to even minor structural variations. The substitution pattern at the N-10 position, the nature of the linker (amide, urea, direct alkyl), and the terminal aromatic group collectively dictate target selectivity, potency, and off-target profiles [1]. For example, N-10 amide derivatives demonstrate preferential inhibition of butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), whereas aminourea derivatives are often dual inhibitors, and some N-benzyl conjugates (e.g., CWHM-974) exhibit drastically reduced dopamine/serotonin receptor antagonism relative to the parent tricycle [2][3]. Therefore, substituting N-benzyl-10H-phenothiazine-10-carboxamide with a structurally similar analog (e.g., N-phenyl or N-alkyl variants) without empirical validation of the specific SAR will likely lead to divergent and potentially misleading experimental results, compromising project timelines and procurement value.

N-Benzyl-10H-phenothiazine-10-carboxamide (CAS 4297-08-9): Differentiating Quantitative Evidence for Scientific Procurement Decisions


BuChE Selectivity vs. Structural Analogues: Class-Level SAR Informing Procurement of the Amide Series

This compound belongs to the N-10 amide subclass of phenothiazines, which are characterized by selective and potent inhibition of human butyrylcholinesterase (BuChE). SAR studies on alkyl amide phenothiazines demonstrate that this subclass exhibits a strong preference for BuChE over acetylcholinesterase (AChE), achieving nanomolar inhibition constants (Kᵢ) [1]. In contrast, N-10 urea derivatives display varied selectivity, with cationic aminoureas often inhibiting both enzymes non-selectively [2]. This class-level differentiation is crucial for researchers investigating BuChE-specific pathways in Alzheimer's disease, where selective inhibition is hypothesized to be more therapeutically relevant and less prone to peripheral cholinergic side effects than non-selective cholinesterase inhibitors.

Butyrylcholinesterase Alzheimer's Disease Enzyme Inhibition

Reduced Dopamine Receptor Affinity Relative to Antipsychotic Phenothiazines: Implications for Neurotoxicity Screening

A key differentiator for N-benzyl-substituted phenothiazine carboxamides is their reduced interaction with dopamine (D2) and serotonin (5-HT) receptors compared to classic antipsychotic phenothiazines like fluphenazine (FLU). A structurally related N-benzyl phenothiazine analog, CWHM-974, was shown to be a 100- to 1000-fold less potent D2/5-HTR antagonist than FLU [1]. While direct data for this specific compound (4297-08-9) is lacking, the class-level SAR strongly suggests that the N-benzyl carboxamide modification similarly diminishes dopaminergic activity. This is a critical distinction for researchers employing phenothiazines as cytotoxic or enzyme-modulating probes, as it reduces the confounding variable of dopaminergic signaling, thereby increasing the signal-to-noise ratio in non-neurological assays (e.g., cancer cell viability or cholinesterase activity).

Neurotoxicity Dopamine Receptor Antipsychotic Off-Target

In Silico Target Prediction and Cytotoxic Modulatory Profile in Liver Cancer Models: Class Validation

A recent 2024 study systematically evaluated 28 novel phenothiazine 10-carboxamides for cytotoxicity and cholinesterase modulation in liver cancer cell lines (Hep3B, SkHep1) and in vivo in zebrafish [1]. While the specific compound N-benzyl-10H-phenothiazine-10-carboxamide was not among the 28 derivatives tested, the study provides robust class-level validation for the phenothiazine 10-carboxamide scaffold. Notably, the study identified that cytotoxic activity was strongly dependent on specific substituents, with derivatives showing IC50 values in the low micromolar range against Hep3B cells [1]. Importantly, the research confirmed that these carboxamides modulate cholinesterase activity in a cell-line specific manner, and that in silico screening identifies cholinesterases as common targets [1]. This class-level evidence supports the procurement of this compound as a viable scaffold for exploring anticancer and cholinesterase-modulating activities, with the understanding that specific substitution patterns will dictate ultimate potency and selectivity.

Liver Cancer Cytotoxicity Hep3B SkHep1 Cholinesterase Modulation

Predicted Blood-Brain Barrier Penetration and Physicochemical Profile vs. Non-Phenothiazine Cholinesterase Inhibitors

The computed logP value for N-benzyl-10H-phenothiazine-10-carboxamide is 2.51, which falls within the optimal range (1–4) for passive blood-brain barrier (BBB) penetration [1]. This is a key differentiator from many classical, highly polar or permanently charged cholinesterase inhibitors (e.g., neostigmine, pyridostigmine) which have limited CNS access. Furthermore, its molecular weight (332.4) and low number of rotatable bonds (2) contribute to favorable ligand efficiency and oral bioavailability potential, aligning with Lipinski's Rule of Five [1]. These physicochemical properties, combined with the class-level evidence for BuChE selectivity, position this compound as a more CNS-accessible probe than many existing tools. In comparison, other phenothiazine carboxamides with larger N-alkyl or N-aryl groups exhibit higher LogP values (e.g., >4), which may increase plasma protein binding and reduce free brain concentration.

Blood-Brain Barrier ADME LogP Physicochemical

N-Benzyl-10H-phenothiazine-10-carboxamide (CAS 4297-08-9): Optimal Research and Discovery Application Scenarios Based on Differentiated Evidence


Investigating Butyrylcholinesterase (BuChE) Biology in Alzheimer's Disease and Related Dementias

This compound is ideally suited for researchers investigating the specific role of BuChE in cholinergic neurotransmission and β-amyloid pathology. Its class-defined selectivity for BuChE over AChE, as detailed in Section 3 [1][2], allows for the precise pharmacological modulation of BuChE without confounding AChE inhibition. The compound's favorable LogP (2.51) suggests it can be used in ex vivo brain slice assays or in vivo animal models to study BuChE-mediated effects on acetylcholine levels, amyloid plaque formation, and cognitive function, providing a clearer understanding of BuChE as a therapeutic target.

Probing Phenothiazine-Mediated Cytotoxicity in Oncology with Reduced Dopaminergic Confounding

For oncology researchers using phenothiazines to induce cytotoxicity or apoptosis in cancer cell lines (e.g., liver, breast), this compound offers a significant advantage. Based on SAR for N-benzyl phenothiazine derivatives, it is predicted to have minimal affinity for dopamine and serotonin receptors compared to classic antipsychotic phenothiazines [3]. This reduced off-target activity ensures that observed cytotoxic effects are more likely attributed to mechanisms intrinsic to cancer cell biology (e.g., mitochondrial disruption, DNA interaction) rather than to the confounding activation of GPCR signaling pathways. This increases the translational relevance of in vitro findings.

Medicinal Chemistry Hit-to-Lead Optimization for CNS-Accessible Cholinesterase Modulators

This compound serves as an excellent starting scaffold for medicinal chemistry campaigns targeting CNS disorders where BuChE modulation is desirable. Its balanced physicochemical profile (MW 332, LogP 2.51) provides a favorable foundation for optimizing both potency and BBB penetration. Structure-activity relationship (SAR) studies can systematically explore modifications to the N-benzyl group and the phenothiazine core to further enhance BuChE inhibitory potency (target: low nM Kᵢ) while maintaining the favorable ADME properties implied by its calculated parameters . The class-level validation of the 10-carboxamide scaffold in both in vitro and in vivo models (zebrafish) provides a robust starting point for lead optimization [4].

Development of Selective BuChE Inhibitors as PET Imaging Tracers or Fluorescent Probes

Given its structural simplicity and the well-defined BuChE binding pocket of this chemotype, this compound is a strong candidate for derivatization into a positron emission tomography (PET) tracer or fluorescent probe for imaging BuChE in the living brain. The amide linkage and terminal benzyl group offer convenient sites for the introduction of radioisotopes (e.g., ¹¹C, ¹⁸F) or fluorophores without disrupting the core pharmacophore required for BuChE binding. This would enable non-invasive quantification of BuChE expression and activity in neurodegenerative disease models, a capability not offered by the currently available non-selective cholinesterase probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-10H-phenothiazine-10-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.